molecular formula C7H6ClNO3 B078255 4-Chloro-3-nitroanisole CAS No. 10298-80-3

4-Chloro-3-nitroanisole

Cat. No.: B078255
CAS No.: 10298-80-3
M. Wt: 187.58 g/mol
InChI Key: HISHUMDTGXICEZ-UHFFFAOYSA-N
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Description

4-Chloro-3-nitroanisole, also known as 1-Chloro-4-methoxy-2-nitrobenzene, is an organic compound with the molecular formula C7H6ClNO3. It is a derivative of anisole, where the methoxy group is substituted with a chlorine atom at the 4-position and a nitro group at the 3-position. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-nitroanisole can be synthesized through a multi-step process starting from p-aminoanisole. The general steps include:

Industrial Production Methods

The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process involves the use of polar solvents and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-nitroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Reduction: 4-Chloro-3-aminoanisole.

    Oxidation: 4-Chloro-3-nitrobenzoic acid.

Scientific Research Applications

4-Chloro-3-nitroanisole is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-nitroanisole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups on the aromatic ring makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-chloro-4-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISHUMDTGXICEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145600
Record name Anisole, 4-chloro-3-nitro-
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Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10298-80-3
Record name 1-Chloro-4-methoxy-2-nitrobenzene
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Record name Anisole, 4-chloro-3-nitro-
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Record name 4-Chloro-3-nitroanisole
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Record name Anisole, 4-chloro-3-nitro-
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Record name 4-chloro-3-nitroanisole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Chloro-3-nitroanisole in pharmaceutical research?

A: this compound serves as a crucial starting material in the synthesis of various 7-methanesulfonylamino-6-phenoxychromone derivatives. [, , ] This class of compounds exhibits promising anti-inflammatory activity, particularly against chronic inflammatory diseases like rheumatoid arthritis.

Q2: Can you elaborate on the synthetic route employed to produce Iguratimod from this compound?

A2: The synthesis of Iguratimod, a notable drug in this class, involves a multi-step process starting from this compound. This includes:

  1. Nucleophilic substitution: this compound reacts with phenol to yield 4-phenoxy-3-nitroanisole. [, ]
  2. Reduction: The nitro group in 4-phenoxy-3-nitroanisole is reduced to an amine group. [, ]
  3. Methanesulfonylation: The resulting amine undergoes methanesulfonylation. [, ]
  4. Formylation: A formyl group is introduced via Friedel-Crafts formylation. [, ]
  5. Hydrolysis: Ester hydrolysis is performed. [, ]
  6. Cyclization: Finally, a cyclization reaction yields the target compound, Iguratimod. [, ]

Q3: How do structural modifications to the 7-methanesulfonylamino-6-phenoxychromone scaffold, derived from this compound, influence its anti-inflammatory activity?

A: Research indicates that introducing fluorine atoms to the phenoxy ring of 7-methanesulfonylamino-6-phenoxychromone derivatives significantly impacts their anti-inflammatory efficacy. For instance, the 2'-fluoro and 2',4'-difluoro derivatives demonstrated notable potency in rat models of carrageenin-induced edema and adjuvant-induced arthritis. [] Additionally, the 3-formylamino derivative and its fluorinated counterparts displayed potent therapeutic effects in the same arthritis model. [] This highlights the substantial influence of structural modifications on the biological activity of these compounds.

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